(S)-Campesterol
Description
Significance in Sterol Biochemistry and Biology
22,23-Dihydrobrassicasterol, a C28 phytosterol, holds a significant position in the landscape of sterol biochemistry and biology. It is an epimer of campesterol (B1663852), differing in the stereochemistry at the C-24 position. frontiersin.orgmdpi.comnih.gov This seemingly subtle structural difference has important implications for its biological roles and distribution across various taxa. frontiersin.orgnih.gov
In the realm of biochemistry, 22,23-dihydrobrassicasterol is a key intermediate and product in the biosynthesis of various sterols. nih.gov Its structure, featuring a saturated side chain at the C-22 and C-23 positions, distinguishes it from its precursor, brassicasterol (B190698). This compound is integral to the structure and function of cellular membranes, where it helps to modulate fluidity and stability. cymitquimica.com
From a biological perspective, the presence and concentration of 22,23-dihydrobrassicasterol can vary significantly between different organisms, making it a useful biomarker in chemotaxonomy. thegoodscentscompany.comresearchgate.net It is found in a variety of organisms, including some terrestrial plants, marine algae, and shellfish. thegoodscentscompany.comnih.govd-nb.info The study of its metabolic pathways provides valuable insights into the enzymatic processes governing sterol modifications in different biological systems. cymitquimica.com Furthermore, research into 22,23-dihydrobrassicasterol and its derivatives is an active area of investigation, with potential implications for understanding its role in various physiological and pathological processes. researchgate.netthegoodscentscompany.com
Historical Context of Sterol Research Pertaining to 22,23-Dihydrobrassicasterol
The study of sterols has a rich history, with early research focusing on the isolation and structural elucidation of these vital lipids. The initial discovery and characterization of major phytosterols (B1254722) like sitosterol (B1666911) and stigmasterol (B192456) laid the groundwork for understanding their more complex and less abundant relatives.
The specific investigation of 22,23-dihydrobrassicasterol is intertwined with the broader exploration of sterol diversity and biosynthesis. Advances in analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, were pivotal in distinguishing between closely related sterol isomers like campesterol and 22,23-dihydrobrassicasterol. frontiersin.orgnih.govcdnsciencepub.com These methods allowed researchers to definitively identify the C-24 epimeric configuration, a crucial step in understanding the distinct biosynthetic pathways and biological functions of these molecules. frontiersin.orgnih.govrsc.org
Early research often focused on the sterol composition of various natural sources. For instance, studies on rapeseed oil and other plant oils led to the isolation and identification of brassicasterol and its reduced form, 22,23-dihydrobrassicasterol. thegoodscentscompany.com Seminal work published in the 1940s detailed the preparation of 22,23-dihydrobrassicasterol, marking a significant step in its chemical characterization. acs.org Over time, the focus of research expanded from simple isolation to investigating its biosynthetic origins and its role as a biomarker in different environments, such as in marine ecosystems. thegoodscentscompany.com
Overview of Academic Research Domains for 22,23-Dihydrobrassicasterol
The study of 22,23-dihydrobrassicasterol spans several key academic research domains:
Phytochemistry and Marine Chemistry: A primary area of research involves the isolation, identification, and quantification of 22,23-dihydrobrassicasterol from various natural sources, including terrestrial plants, marine algae, and invertebrates. nih.govd-nb.info This research contributes to our understanding of the chemical diversity of sterols in nature.
Biochemistry and Molecular Biology: Researchers in this field investigate the biosynthetic pathways leading to and from 22,23-dihydrobrassicasterol. This includes the study of the enzymes involved in its formation, such as sterol methyltransferases. mdpi.com Understanding these pathways is crucial for comprehending sterol metabolism in different organisms.
Chemotaxonomy and Ecology: Due to its variable distribution among different species, 22,23-dihydrobrassicasterol serves as a valuable biomarker for taxonomic classification and for tracing the presence of specific organisms, such as marine algae, in environmental samples. thegoodscentscompany.comresearchgate.net
Organic Synthesis: The chemical synthesis of 22,23-dihydrobrassicasterol and its derivatives is an important research area. researchgate.net This allows for the production of pure standards for analytical purposes and enables the exploration of the structure-activity relationships of these compounds.
Food Science and Nutrition: The presence of 22,23-dihydrobrassicasterol in dietary sources like shellfish and vegetable oils has prompted research into its potential effects on human health, particularly in relation to lipid metabolism. cymitquimica.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNBVLSWZMBQTH-ZRUUVFCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016075 | |
| Record name | Dihydrobrassicasterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydrobrassicasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4651-51-8 | |
| Record name | Dihydrobrassicasterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergost-5-en-3-ol, (3beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrobrassicasterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrobrassicasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157 - 158 °C | |
| Record name | Dihydrobrassicasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of 22,23 Dihydrobrassicasterol
Precursor Compounds and Initial Enzymatic Steps
The journey to synthesize 22,23-Dihydrobrassicasterol begins with fundamental building blocks and key precursor molecules that undergo a cascade of enzymatic modifications.
Role of 24-Methylenecholesterol (B1664013) as a Direct Precursor
At the heart of 22,23-Dihydrobrassicasterol synthesis lies its immediate precursor, 24-Methylenecholesterol . tandfonline.comtandfonline.com This sterol is structurally similar, differing only by the presence of a double bond at the C24 position in its side chain. tandfonline.comtandfonline.com The conversion of 24-Methylenecholesterol to 22,23-Dihydrobrassicasterol is a critical final step in this specific branch of the phytosterol biosynthetic pathway. tandfonline.com This transformation involves the reduction of the C24(28) double bond, a reaction catalyzed by a specific reductase enzyme. tandfonline.comtandfonline.com
S-Adenosylmethionine (SAM) in C24 Methylation
The characteristic methyl group at the C24 position of 22,23-Dihydrobrassicasterol, which distinguishes it from cholesterol, is introduced earlier in the pathway through a methylation reaction. The universal methyl group donor for this process is S-Adenosylmethionine (SAM) . rsc.orgnih.govresearchgate.net Enzymes known as sterol C24-methyltransferases (SMTs) catalyze the transfer of a methyl group from SAM to a sterol precursor. researchgate.netmdpi.com This methylation is a pivotal step that commits the sterol to the C28 pathway, leading to the formation of brassicasterol (B190698) and its derivatives. researchgate.net
Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways Contributions
The fundamental isoprenoid units that form the backbone of all sterols, including 22,23-Dihydrobrassicasterol, are synthesized through two primary pathways in plants: the cytosolic Mevalonate (MVA) pathway and the plastidic Methylerythritol Phosphate (MEP) pathway . pnas.orgoup.comfrontiersin.orgresearchgate.netbiorxiv.org While the MVA pathway is traditionally associated with the biosynthesis of sterols, evidence suggests a degree of metabolic "crosstalk" between the two pathways. pnas.orgfrontiersin.orgbiorxiv.org Isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the five-carbon building blocks, can be exchanged between the cytosol and plastids. biorxiv.org Although the MVA pathway is the primary source for phytosterol synthesis, the MEP pathway can contribute to the isoprenoid pool. pnas.org These pathways ultimately lead to the formation of squalene, which is then cyclized to form the initial sterol skeleton. researchgate.net
Key Enzymes and Genetic Loci Involved in Biosynthesis
The synthesis of 22,23-Dihydrobrassicasterol is orchestrated by a suite of specific enzymes encoded by particular genetic loci. These enzymes ensure the precise modifications required to produce the final sterol structure.
Sterol-C24-Methyltransferases (SMTs) and Their Isoforms (SMT1, SMT2)
Sterol-C24-Methyltransferases (SMTs) are crucial enzymes that introduce the methyl group at the C24 position of the sterol side chain. nih.govmdpi.comoup.com In model plants like Arabidopsis thaliana, there are multiple SMT isoforms, with SMT1 and SMT2 playing key roles. nih.govmdpi.comoup.com
SMT1 is primarily responsible for the first methylation step, converting cycloartenol (B190886) to 24-methylenecycloartenol. mdpi.comcore.ac.uk This enzyme is homologous to the yeast ERG6 protein. core.ac.uk
SMT2 (and its close homolog SMT3) can catalyze a second methylation, leading to the formation of 24-ethyl sterols. nih.govoup.com However, the single methyl group in 22,23-Dihydrobrassicasterol originates from the action of SMT1 on an earlier sterol precursor. mdpi.com The regulation and substrate specificity of these enzymes are critical in determining the final sterol profile of the organism. mdpi.comnih.gov
Reductases in the Conversion of Unsaturated Precursors (e.g., C24-reductase)
The final step in the formation of 22,23-Dihydrobrassicasterol involves the saturation of the C24(28) double bond of its precursor, 24-Methylenecholesterol. tandfonline.comtandfonline.com This reduction is carried out by a C24-reductase , also known as sterol Δ24-reductase. vulcanchem.com In diatoms, a fungal-like Δ24(28)-sterol reductase is responsible for this conversion. oup.com The activity of this reductase can be influenced by environmental factors, such as temperature and nutrient availability, which can in turn affect the ratio of 24-Methylenecholesterol to 22,23-Dihydrobrassicasterol. tandfonline.com
Genetic Engineering Approaches for 22,23-Dihydrobrassicasterol Production
Genetic engineering, particularly in microbial systems, has emerged as a potent strategy for the targeted production of specific phytosterols (B1254722) like 22,23-dihydrobrassicasterol. rsc.org The yeast Saccharomyces cerevisiae, a workhorse of industrial biotechnology, has been successfully modified to accumulate this compound. rsc.orgrsc.org These approaches typically involve the redirection of the native ergosterol (B1671047) biosynthetic pathway by disrupting key endogenous genes and introducing heterologous enzymes that catalyze the desired reactions. rsc.org The synthesis of 22,23-dihydrobrassicasterol in engineered yeast is analogous to the native ergosterol pathway, with a crucial enzymatic substitution in the final steps. rsc.org
Gene Disruption Studies in Model Organisms (e.g., Saccharomyces cerevisiae)
The production of 22,23-dihydrobrassicasterol in S. cerevisiae has been achieved through targeted gene disruption. rsc.org A key modification involves the ERG5 gene locus. rsc.org In wild-type yeast, ERG5 encodes the C22-desaturase enzyme, which introduces a double bond at the C22-23 position of the sterol side chain, a critical step in ergosterol formation. rsc.org
By disrupting the native ERG5 gene and replacing it with a gene encoding a Δ7-reductase (such as DHCR7), the metabolic pathway is rerouted. rsc.org This engineered strain is blocked from forming the C22-23 double bond and instead performs a reduction of the C7-8 double bond in the sterol ring, leading to the accumulation of 22,23-dihydrobrassicasterol. rsc.org This demonstrates how a single gene modification can effectively switch the final product of a complex biosynthetic pathway. rsc.org Furthermore, disrupting genes responsible for sterol esterification, such as ARE1 and ARE2, can prevent the storage of heterologous sterols as esters, thereby increasing the pool of free sterols. researchgate.netasm.org
Table 1: Genetic Modification in S. cerevisiae for 22,23-Dihydrobrassicasterol Production
| Target Gene | Native Function | Modification | Resulting Product | Reference |
|---|---|---|---|---|
| ERG5 | C22-desaturase (Introduces C22=C23 double bond) | Disruption and replacement with a Δ7-reductase (DHCR7) | 22,23-Dihydrobrassicasterol | rsc.org |
| ARE1/ARE2 | Sterol Acyltransferases (Esterify free sterols) | Gene deletion | Increased yield of free phytosterols | researchgate.netasm.org |
Comparative Biosynthetic Routes in Eukaryotic Lineages
The biosynthesis of sterols is a fundamental process in eukaryotes, but the pathways diverge significantly between major lineages like plants, fungi, and algae, leading to a diverse array of final sterol products. mdpi.com
Distinctions in Plant, Fungal, and Algal Sterol Pathways
A primary divergence point in sterol biosynthesis occurs after the formation of 2,3-oxidosqualene (B107256). mdpi.comannualreviews.org In fungi and animals, this precursor is cyclized into lanosterol (B1674476) by lanosterol synthase. annualreviews.orgtandfonline.com Conversely, in plants and most algae, 2,3-oxidosqualene is converted to cycloartenol by the enzyme cycloartenol synthase (CAS). mdpi.comannualreviews.orgtandfonline.comnih.gov This initial cyclization product sets the stage for all subsequent modifications.
The end products also define these lineages. Fungi predominantly synthesize ergosterol. tandfonline.comnih.gov Plants produce a mixture of phytosterols, with campesterol (B1663852), sitosterol (B1666911), and stigmasterol (B192456) being the most common. tandfonline.comoup.com The sterol profiles of algae are highly diverse, reflecting their broad evolutionary history; different algal species can produce ergosterol, cholesterol, or a variety of other phytosterols. nih.govfrontiersin.orgresearchgate.net For instance, some green algae like Chlamydomonas reinhardtii produce ergosterol but do so via the plant-like cycloartenol pathway. tandfonline.comnih.gov
Table 2: Comparison of Sterol Biosynthesis in Eukaryotic Lineages
| Feature | Fungi | Plants | Algae |
|---|---|---|---|
| Initial Cyclization Product | Lanosterol | Cycloartenol | Primarily Cycloartenol |
| Key Enzyme | Lanosterol Synthase (LAS) | Cycloartenol Synthase (CAS) | Cycloartenol Synthase (CAS) |
| Primary End Products | Ergosterol | Sitosterol, Stigmasterol, Campesterol | Diverse (Ergosterol, Phytosterols, Cholesterol) |
Stereochemical Considerations in 24-Alkyl-Sterol Formation
The alkylation at the C-24 position of the sterol side chain is a critical step that creates significant structural diversity and has phylogenetic importance. nih.gov This reaction is catalyzed by S-adenosylmethionine (SAM)-dependent sterol methyltransferases (SMTs). nih.govttu.edu The stereochemistry of the added alkyl group—either α or β—is a key distinguishing feature. nih.govfrontiersin.org
22,23-Dihydrobrassicasterol is a 24β-methyl sterol. frontiersin.orgresearchgate.net This configuration is predominant in many fungi and what are considered less-advanced organisms. nih.gov In contrast, its C-24 epimer, campesterol, is a 24α-methyl sterol that is characteristic of vascular plants. frontiersin.orgwiley.com The enzymes responsible for these additions show remarkable specificity. In plants like Arabidopsis, SMT1 catalyzes the first methylation step. nih.govbiorxiv.org A second methylation, leading to C-24 ethyl groups, is performed by SMT2 and SMT3, which determines the final ratio of campesterol (C24-methyl) to sitosterol (C24-ethyl). wiley.combiorxiv.orgmdpi.com The mechanism of methyl transfer from SAM to the sterol substrate can proceed through different carbocationic intermediates, and the conformation of the sterol bound to the enzyme's active site ultimately directs the final stereochemistry of the product. acs.org
Non-Interconvertibility of Sterol End Products (e.g., in Gibberella fujikuroi)
In some organisms, multiple sterol end products are synthesized through distinct, parallel branches of the biosynthetic pathway and are not metabolically interchangeable. nih.gov A clear example is found in the fungus Gibberella fujikuroi, which is known to produce gibberellins. nih.govusp.br Studies on this fungus have shown that it produces at least three final sterol products: ergosterol, brassicasterol, and 22,23-dihydrobrassicasterol. researchgate.netnih.gov
Feeding and trapping experiments have demonstrated that these three sterols are non-interconvertible during the logarithmic phase of growth. nih.gov This finding rules out a sequential metabolic route where one end product is a precursor to another (e.g., ergosterol to brassicasterol to 22,23-dihydrobrassicasterol). nih.gov The evidence suggests that each sterol is synthesized via a separate route in the later stages of the pathway and likely possesses a unique and essential physiological function within the fungal cell. nih.gov When the fungus's growth was inhibited, a reversal of the inhibition was only achieved when all three sterols were supplied together, indicating that no single sterol, including ergosterol, could fulfill all the necessary structural and regulatory roles on its own. nih.gov
Table of Mentioned Compounds
Occurrence and Distribution in Biological Systems
Presence in Plants and Algae
The distribution of 22,23-Dihydrobrassicasterol, a C24β-methyl sterol, is notable in both higher plants and various algal species. Its presence is often discussed in the context of its epimer, campesterol (B1663852).
In higher plants, 22,23-Dihydrobrassicasterol exists as part of an epimeric pair with campesterol (a 24α-methyl sterol). frontiersin.orgmdpi.com The introduction of a methyl group at the C24 position of the sterol side chain creates a chiral center, leading to these two distinct epimers. mdpi.com While both are present, they are not found in equal amounts. The typical ratio of the epimeric pair campesterol to 22,23-dihydrobrassicasterol in higher plants is approximately 6:4. mdpi.com
22,23-Dihydrobrassicasterol is found in a variety of algal species. mdpi.comfrontiersin.org For instance, the sterol profile of Chlorella luteoviridis is dominated by poriferasterol (B1240314) and 22,23-dihydrobrassicasterol. mdpi.com Diatoms, a major group of microalgae, are known to produce a range of sterols, including 22,23-dihydrobrassicasterol (referred to as dihydrobrassicasterol). oup.com
Research on the freshwater diatom Cyclotella meneghiniana has provided detailed insights into the occurrence of this compound. In this species, 22,23-dihydrobrassicasterol is one of two main sterols, the other being its direct biosynthetic precursor, 24-methylenecholesterol (B1664013). tandfonline.comtandfonline.com Studies have shown that environmental factors significantly influence the concentration of these sterols. For example, the concentration of 22,23-dihydrobrassicasterol in C. meneghiniana increases substantially with a rise in temperature from 10°C to 25°C, suggesting a role in thermal adaptation. tandfonline.comtandfonline.com Furthermore, interactive effects of temperature and phosphorus supply have been observed, with a more pronounced increase in 22,23-dihydrobrassicasterol at higher temperatures when phosphorus is abundant. tandfonline.comtandfonline.com This is attributed to the increased activity of the C24-reductase enzyme that converts 24-methylenecholesterol into 22,23-dihydrobrassicasterol. tandfonline.comresearchgate.net
Table 1: Sterol Composition in Cyclotella meneghiniana Under Different Temperatures
| Temperature | 22-Dihydrobrassicasterol Concentration | 24-Methylenecholesterol Concentration |
|---|---|---|
| 10°C | Just detectable | Lower |
| 25°C | Clearly detectable and increased | Variable, depending on nutrient supply |
Data derived from studies on the effects of temperature on algal sterol content. tandfonline.comtandfonline.com
Identification in Marine Invertebrates
The sterol profiles of marine invertebrates are often complex, reflecting their diet and endogenous synthesis capabilities. 22,23-Dihydrobrassicasterol has been identified in several of these organisms.
Analyses of shellfish commonly consumed in the United States have revealed the presence of a wide array of sterols. nih.govnih.gov In mollusks such as oysters and scallops, 22,23-dihydrobrassicasterol has been detected, although often as a minor component. nih.govresearchgate.net In a comprehensive study, it was identified in oysters, but its concentration was too low in some other shellfish samples to be definitively quantified. nih.govresearchgate.net
In the marine bivalve Megangulus zyonoensis, 22,23-dihydrobrassicasterol (or its epimer campesterol) was tentatively identified as a minor component of its sterol mixture. researchgate.net The sterol composition of mollusks is notably complex, with major sterols typically being brassicasterol (B190698) and 24-methylenecholesterol, especially in oysters. nih.govnih.gov
Table 2: Selected Sterols Identified in Various Shellfish
| Shellfish Species | Cholesterol (mg/100g) | Brassicasterol (mg/100g) | 24-Methylenecholesterol (mg/100g) | 22,23-Dihydrobrassicasterol |
|---|---|---|---|---|
| Oysters | 37.4 | 45.6 | 41.9 | Detected nih.govresearchgate.net |
| Scallops | 23.4 | 15.9 | 16.7 | Detected nih.gov |
| Clams (canned) | 30.1 | 12.6 | 24.2 | Not reported |
| Blue Crab | 96.2 | <0.6 | Not reported | Not reported |
| Lobster | 127.0 | <0.6 | Not reported | Not reported |
Data compiled from a 2012 study on shellfish sterol composition. nih.govnih.gov
The chemical composition of zoantharians, a group of colonial anemones, includes a diverse range of sterols. Studies of Palythoa tuberculosa from the Marshall Islands identified a sterol mixture that included 22,23-dihydrobrassicasterol, alongside cholesterol, brassicasterol, gorgosterol, campesterol, and β-sitosterol. researchgate.net Its presence has also been noted in other analyses of the genus Palythoa. espol.edu.ecespol.edu.ec These findings highlight the chemical diversity within this group of marine invertebrates.
Detection in Fungi (e.g., Gibberella fujikuroi, engineered Saccharomyces cerevisiae)
While ergosterol (B1671047) is considered the characteristic fungal sterol, other sterols, including 22,23-Dihydrobrassicasterol, are also found in the kingdom Fungi.
Research on the fungus Gibberella fujikuroi has shown that it produces multiple sterol end products, including ergosterol, brassicasterol, and 22,23-dihydrobrassicasterol (also referred to as 24β-methyl-cholesterol). nih.gov These three sterols were found to be non-interconvertible during the logarithmic growth phase, indicating they are produced by separate routes in the later stages of biosynthesis. nih.gov This suggests that each sterol may have a unique physiological role necessary for the fungus's mycelial growth. nih.gov
Furthermore, 22,23-dihydrobrassicasterol has been produced in genetically engineered strains of the yeast Saccharomyces cerevisiae. nih.govrsc.org Scientists have modified yeast metabolic pathways, which naturally produce ergosterol, to accumulate other sterols. researchgate.net In one such engineered strain, RH6827, the major product was identified not as campesterol, but as its epimer, 22,23-dihydrobrassicasterol. rsc.org These engineered yeast strains serve as valuable tools for producing uniformly deuterated sterols, including 22,23-dihydrobrassicasterol, for use in advanced analytical studies. nih.govrsc.org
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 22,23-Dihydrobrassicasterol |
| 24-Methylenecholesterol |
| 24β-methyl-cholesterol |
| Ajugasterone C |
| β-sitosterol |
| Brassicasterol |
| Brassinosteroids |
| Campesterol |
| Chalinasterol |
| Cholesterol |
| Clionasterol |
| Crinosterol |
| Cycloartenol (B190886) |
| Ecdysteroid |
| Ergosterol |
| Gorgosterol |
| Isofucosterol |
| Lanosterol (B1674476) |
| Palytoxin |
| Poriferasterol |
| Sitosterol (B1666911) |
| Stigmasterol (B192456) |
Biological and Physiological Functions
Role in Cellular Processes and Membrane Dynamics
22,23-Dihydrobrassicasterol is a crucial component of cellular membranes, where it contributes to their structural integrity and fluidity. cymitquimica.com Its influence extends to various cellular activities, including growth and adaptation to environmental stressors.
In the fungus Gibberella fujikuroi, 22,23-dihydrobrassicasterol is one of three essential, non-interconvertible sterol end products required for mycelial growth. nih.gov Studies have shown that during the logarithmic growth phase, this fungus synthesizes ergosterol (B1671047), brassicasterol (B190698), and 22,23-dihydrobrassicasterol through separate biosynthetic routes. nih.gov When the synthesis of these sterols is inhibited, the resulting cessation of growth can only be partially reversed by supplying all three sterols simultaneously, indicating that each, including 22,23-dihydrobrassicasterol, has a unique and indispensable physiological role. nih.gov This suggests that relying solely on ergosterol, as seen in some other fungi, is insufficient for the normal development of G. fujikuroi. nih.gov
Research utilizing a sterol-auxotrophic strain of LM cell mouse fibroblasts has demonstrated that 22,23-dihydrobrassicasterol can substitute for cholesterol to support cell growth, albeit at a reduced rate compared to cholesterol itself. nih.govresearchgate.net This highlights the specific structural requirements for sterols in mammalian cell proliferation. While some cholesterol analogues can fully support growth, the modified structure of 22,23-dihydrobrassicasterol results in a less optimal, but still functional, role in these mammalian cells. nih.govresearchgate.net
In certain phytoplankton species, 22,23-dihydrobrassicasterol appears to play a role in adapting to environmental changes, particularly temperature. In the diatom Cyclotella meneghiniana, the concentration of 22,23-dihydrobrassicasterol is barely detectable at 10°C but becomes clearly detectable at 25°C. tandfonline.comtandfonline.com This temperature-dependent increase, along with a general rise in total sterol concentrations at higher temperatures, suggests a function in maintaining plasma membrane stability. tandfonline.comtandfonline.com The bioconversion of its precursor, 24-methylenecholesterol (B1664013), to 22,23-dihydrobrassicasterol is also influenced by both temperature and phosphorus availability, indicating a complex regulatory mechanism for adapting membrane composition to environmental conditions. tandfonline.comtandfonline.comresearchgate.net
Interactions with Brassinosteroid Pathways in Plants (e.g., Lack of Precursor Activity in Arabidopsis)
Brassinosteroids are a class of plant steroid hormones crucial for growth and development. Their biosynthesis originates from phytosterols (B1254722). In the model plant Arabidopsis thaliana, campesterol (B1663852), the 24α-methyl epimer of 22,23-dihydrobrassicasterol (a 24β-methyl sterol), serves as the direct precursor for brassinosteroid synthesis. frontiersin.orgmdpi.com Despite their structural similarity, 22,23-dihydrobrassicasterol has not been identified as an active precursor in the brassinosteroid biosynthetic pathway in Arabidopsis. frontiersin.org This specificity highlights the precise stereochemical requirements of the enzymes involved in plant hormone production.
Sterol Metabolism and Its Functional Interplay
Implications of Oxidation Products in Biological Systems
Like other sterols, 22,23-dihydrobrassicasterol is susceptible to oxidation. The primary sites for free radical attack on Δ5-sterols are the allylic C7 and C4 positions. mdpi.com While saturated sterols are generally less prone to oxidation, the side chain can also be a target. mdpi.com Studies on the oxidation products of the structurally similar phytosterol, campesterol, have identified 24- and 25-hydroxy derivatives. mdpi.com Research on oxidized derivatives of 22,23-dihydrobrassicasterol itself, such as its epoxides, 7-keto, and 7-hydroxy derivatives, has been conducted to evaluate their cytotoxic and apoptotic potential in cell lines like U937 and HepG2. researchgate.net
Cytotoxic and Apoptotic Potential of Oxidized Derivatives
Research into the biological activities of phytosterol oxidation products (POPs) has revealed that oxidized derivatives of 22,23-dihydrobrassicasterol exhibit significant cytotoxic and apoptotic effects in various cancer cell lines. These findings underscore the potential of these compounds as subjects for further investigation in oncology.
Studies have systematically evaluated the cytotoxic and apoptotic potential of several oxidized derivatives of dihydrobrassicasterol (DHB). The primary derivatives investigated include 5α,6α-epoxyergostan-3β-ol (α-epoxide), 5β,6β-epoxyergostan-3β-ol (β-epoxide), ergost-5-en-7-on-3β-ol (7-keto), ergost-5-ene-3β,7β-diol (7-β-OH), and ergostane-3β,5α,6β-triol (triol). researchgate.net These evaluations have been conducted on human cancer cell lines such as the U937 human monocytic cell line and the HepG2 human liver cancer cell line. researchgate.netnih.gov
The research indicates that the 7-keto, 7-β-OH, and triol derivatives of dihydrobrassicasterol exert a notable cytotoxic impact on both U937 and HepG2 cells. researchgate.net Generally, the oxidized derivatives demonstrate greater toxicity towards the U937 cell line compared to HepG2 cells. researchgate.net It is also a consistent finding that phytosterol oxidation products are typically less potent in their cytotoxic effects than their corresponding cholesterol oxidation products (COPs). researchgate.net
Further investigations have explored the effects of oxidized derivatives from synthetic mixtures of campesterol (CMP) and dihydrobrassicasterol (DHB). nih.govresearchgate.net Specifically, mixtures with ratios of 2:1 (2CMP:1DHB) and 3:1 (3DHB:1CMP) were oxidized and their cytotoxic effects assessed. The resulting oxides from the 2CMP:1DHB mixture were found to be more cytotoxic to U937 cells than those from the 3DHB:1CMP mixture, although this difference was less pronounced in HepG2 cells. nih.govresearchgate.net
The induction of apoptosis is a key mechanism of cell death for these compounds. In U937 cells, an increase in apoptotic nuclei was observed following incubation with the 7-keto and 7β-OH derivatives from both the 2CMP:1DHB and 3DHB:1CMP mixtures. nih.gov Apoptosis was also induced by the 3DHB:1CMP-3β,5α,6β-triol and the 2CMP:1DHB-5β,6β-epoxide derivatives. nih.gov Interestingly, another synthesized oxidation product, 5,6,22,23-diepoxycampestane, demonstrated cytotoxicity but did not induce apoptosis, suggesting an alternative mechanism of cell death. nih.gov
The table below summarizes the cytotoxic effects of individual oxidized dihydrobrassicasterol derivatives on U937 and HepG2 cell lines.
Cytotoxicity of Oxidized Dihydrobrassicasterol Derivatives
| Compound | Cell Line | Cytotoxic Effect |
|---|---|---|
| Ergost-5-en-7-on-3β-ol (7-keto) | U937, HepG2 | Significant cytotoxic impact researchgate.net |
| Ergost-5-ene-3β,7β-diol (7-β-OH) | U937, HepG2 | Significant cytotoxic impact researchgate.net |
| Ergostane-3β,5α,6β-triol (triol) | U937, HepG2 | Significant cytotoxic impact researchgate.net |
| 5α,6α-Epoxyergostan-3β-ol (α-epoxide) | U937, HepG2 | Less potent than 7-keto, 7-β-OH, and triol derivatives researchgate.net |
| 5β,6β-Epoxyergostan-3β-ol (β-epoxide) | U937, HepG2 | Less potent than 7-keto, 7-β-OH, and triol derivatives researchgate.net |
The following table details the apoptotic potential of oxidized derivatives from campesterol and dihydrobrassicasterol mixtures in the U937 cell line.
Apoptotic Potential of Oxidized Campesterol and Dihydrobrassicasterol Mixtures in U937 Cells
| Compound Derivative | Mixture Origin | Apoptotic Induction |
|---|---|---|
| 7-keto derivative | 2CMP:1DHB & 3DHB:1CMP | Increased apoptotic nuclei nih.gov |
| 7β-OH derivative | 2CMP:1DHB & 3DHB:1CMP | Increased apoptotic nuclei nih.gov |
| 3β,5α,6β-triol derivative | 3DHB:1CMP | Increased apoptotic nuclei nih.gov |
| 5β,6β-epoxide derivative | 2CMP:1DHB | Increased apoptotic nuclei nih.gov |
| 5,6,22,23-diepoxycampestane | 2CMP:1DHB | Cytotoxic but did not induce apoptosis nih.gov |
Ecological Roles and Environmental Interactions
Chemotaxonomic Significance
22,23-Dihydrobrassicasterol is a valuable biomarker in chemotaxonomy, the classification of organisms based on their chemical constituents. Its distribution is often specific to certain taxa, aiding in the identification and differentiation of various species, particularly in marine environments.
The presence of 22,23-dihydrobrassicasterol, along with its epimer campesterol (B1663852), has been noted in the sterol profiles of various organisms. frontiersin.orgresearchgate.netnih.gov For instance, it has been identified in marine invertebrates such as the bivalve Megangulus zyonoensis and sponges of the genus Xestospongia. researchgate.netresearchgate.net It has also been found in some seagrasses, like those in the Cymodoceaceae family. d-nb.info The sterol profiles of microalgae, which are primary producers in aquatic food webs, also feature 22,23-dihydrobrassicasterol. uni-konstanz.de Specifically, it has been detected in the diatom Cyclotella meneghiniana. plos.orgtandfonline.com The distinct sterol compositions of different algal species, including the presence of 22,23-dihydrobrassicasterol, can help in their taxonomic classification. uni-konstanz.de For example, the sterol profile of the green alga Botryococcus braunii, containing campesterol/22-dihydrobrassicasterol, resembles that of golden algae. jyu.fi
The utility of sterols like 22,23-dihydrobrassicasterol as biomarkers extends to understanding broader ecological phenomena. For example, sterol analysis can be used to trace the origin of organic matter in marine sediments. researchgate.net However, it is important to note that the interpretation of sterol data must be done with caution, as other factors can influence their distribution. researchgate.net
Role in Chemical Defense Mechanisms (e.g., Marine Invertebrates)
While specific studies focusing solely on the defensive role of 22,23-dihydrobrassicasterol are limited, the broader class of marine sterols is known to be involved in chemical defense. mdpi.comencyclopedia.pubnih.gov Marine invertebrates, such as sponges and soft corals, produce a diverse array of secondary metabolites, including unique sterols, which can deter predators and inhibit the growth of competing organisms. mdpi.comresearchgate.net
Response to Environmental Cues (e.g., Temperature, Nutrient Supply in Phytoplankton)
The production and concentration of 22,23-dihydrobrassicasterol in phytoplankton are significantly influenced by environmental factors such as temperature and nutrient availability. tandfonline.comtandfonline.com These changes in sterol composition can have cascading effects on the entire aquatic food web, as phytosterols (B1254722) are essential nutrients for primary consumers like crustacean zooplankton. tandfonline.com
Temperature: Studies on the freshwater diatom Cyclotella meneghiniana have shown that temperature plays a crucial role in the concentration of 22,23-dihydrobrassicasterol. At a lower temperature of 10°C, this sterol was barely detectable, whereas at a higher temperature of 25°C, it was clearly present. tandfonline.comtandfonline.com This suggests that higher temperatures may enhance the activity of enzymes involved in the biosynthesis of 22,23-dihydrobrassicasterol from its precursor, 24-methylenecholesterol (B1664013). tandfonline.comtandfonline.com This response to temperature highlights the role of sterols in maintaining membrane stability at varying temperatures. tandfonline.com
Nutrient Supply: The availability of nutrients, particularly phosphorus and silicate (B1173343), also impacts the sterol content of phytoplankton. In C. meneghiniana, interactive effects between temperature and phosphorus supply on the concentration of 22,23-dihydrobrassicasterol have been observed. tandfonline.comtandfonline.com At 25°C, a high phosphorus supply led to a more pronounced increase in 22-dihydrobrassicasterol compared to a low phosphorus supply. tandfonline.comtandfonline.com The concentration of 22-dihydrobrassicasterol itself did not significantly differ across various phosphorus or silicate treatments, but the concentration of its precursor, 24-methylenecholesterol, did, suggesting a complex regulatory network. tandfonline.com
In another study, the interplay between light intensity and phosphorus supply was investigated. In C. meneghiniana, under high phosphorus conditions, the content of 22-dihydrobrassicasterol did not change with varying light intensity. However, under low phosphorus conditions, its content decreased with increasing light. plos.org
These findings underscore that the biochemical composition of phytoplankton, including the concentration of 22,23-dihydrobrassicasterol, is highly responsive to a combination of environmental cues. tandfonline.comtandfonline.com
Interactive Data Tables:
Table 1: Effect of Temperature and Phosphorus on 22,23-Dihydrobrassicasterol in Cyclotella meneghiniana
| Temperature (°C) | Phosphorus Supply | 22,23-Dihydrobrassicasterol Concentration | Reference |
| 10 | Low | Detected | tandfonline.com |
| 10 | High | Not specified | |
| 25 | Low | Increased from 10°C | tandfonline.com |
| 25 | High | Significantly more pronounced increase than at low P | tandfonline.com |
Table 2: Effect of Light and Phosphorus on 22,23-Dihydrobrassicasterol in Cyclotella meneghiniana
| Light Intensity | Phosphorus Supply | Change in 22,23-Dihydrobrassicasterol Content | Reference |
| Increasing | High | No change | plos.org |
| Increasing | Low | Decreased | plos.org |
Advanced Analytical Methodologies for 22,23 Dihydrobrassicasterol Research
Isotopic Labeling Strategies for Biosynthetic Pathway Analysis
Deuterated Sterol Production and Characterization
The production of uniformly deuterated 22,23-Dihydrobrassicasterol has been successfully achieved through biosynthetic methods. nih.govrsc.orgrsc.org This approach is necessary as the complexity of the sterol molecule makes artificial synthesis challenging. ansto.gov.au The method involves utilizing genetically modified strains of baker's yeast, Saccharomyces cerevisiae, which are cultivated in heavy water (D₂O). ansto.gov.au This organism, when grown in a deuterated environment, incorporates deuterium into the sterol structure during its synthesis.
Recently, 22,23-Dihydrobrassicasterol was one of two new sterols produced in a uniformly deuterated form, significantly expanding the library of available deuterated sterols for research. nih.govrsc.orgrsc.org The production process relies on engineered microorganisms to selectively accumulate the desired sterol, followed by sophisticated methods for isolation and purification to ensure the final product is suitable for analytical studies. nih.govrsc.org
Characterization of the resulting deuterated 22,23-Dihydrobrassicasterol is crucial to confirm its isotopic purity and structural integrity. A key analytical technique for this purpose is ¹³C NMR spectroscopy. nih.govrsc.org By comparing the ¹³C NMR spectrum of the deuterated sterol with its non-deuterated (protiated) counterpart, researchers can observe characteristic chemical shift changes that occur upon deuteration. rsc.org These shifts provide definitive evidence of deuterium incorporation and can be used to assign the signals in the NMR spectra of the deuterated molecule. rsc.org
Table 1: Production and Characterization of Deuterated 22,23-Dihydrobrassicasterol
| Parameter | Description | References |
|---|---|---|
| Production Method | Biosynthesis using modified Saccharomyces cerevisiae | nih.gov, ansto.gov.au |
| Culture Medium | Heavy water (D₂O) based medium | ansto.gov.au |
| Key Product | Uniformly deuterated 22,23-dihydrobrassicasterol | nih.gov, rsc.org, rsc.org |
| Primary Characterization Technique | ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy | nih.gov, rsc.org |
| Purification Method | Silylation/silver ion chromatography for separation from other sterols | nih.gov, rsc.org, rsc.org |
Site-Specific Deuteration Level Analysis in Biosynthetic Steps
The analysis of site-specific deuteration has led to the revision of previous assumptions about the distribution of deuterium atoms in sterols produced by yeast in heavy water. ansto.gov.au This level of detail is critical for accurately interpreting data from studies that use these deuterated molecules as tracers or for biophysical studies using techniques like neutron scattering. nih.govrsc.organsto.gov.au The ability to produce and analyze sterols with specific deuteration patterns opens up new possibilities for elucidating complex biochemical pathways. ansto.gov.au
Table 2: NMR Data for Deuterated 22,23-Dihydrobrassicasterol
| Feature | Observation | Significance | References |
|---|---|---|---|
| ¹³C NMR Analysis | Reveals characteristic chemical shift changes upon deuteration. | Confirms deuterium incorporation and allows for spectral assignment. | rsc.org |
| Site-Specific Analysis | Allows for the determination of deuterium levels at individual carbon positions. | Provides insights into the biosynthetic steps and enzymatic mechanisms. | nih.gov, ansto.gov.au |
| Biosynthetic Insights | Data has been used to revise incorrect literature claims about deuterium distribution. | Leads to a more accurate understanding of sterol biosynthesis in yeast. | ansto.gov.au |
Structure Activity Relationship Studies of 22,23 Dihydrobrassicasterol and Its Analogues
Comparative Biological Activities of Sterol Epimers (e.g., Campesterol)
22,23-Dihydrobrassicasterol is the C-24 epimer of campesterol (B1663852), with the only structural difference being the stereochemistry of the methyl group at the C-24 position. nih.gov This subtle change in three-dimensional orientation can influence how these molecules interact with biological systems, such as enzymes and receptors, leading to differences in their metabolic fate and physiological effects.
While both epimers are generally considered to have similar cholesterol-lowering properties by inhibiting intestinal cholesterol absorption, their absorption rates and subsequent metabolic pathways can differ. mdpi.comcasi.org For instance, studies on the absorption of various phytosterols (B1254722) have shown that the configuration at C-24 can affect their bioavailability. nih.gov
A direct comparison of the cytotoxic activities of the oxidized derivatives of these two epimers has been conducted. A study comparing oxidized mixtures of campesterol and 22,23-dihydrobrassicasterol (in 2:1 and 1:3 ratios) in U937 and HepG2 cell lines revealed that the mixture richer in campesterol oxides was more cytotoxic to U937 cells. nih.gov This suggests that the C-24 configuration can influence the biological activity of not just the parent sterol but also its metabolites. nih.gov
Table 1: Comparison of Cytotoxicity of Oxidized Epimer Mixtures
| Epimer Mixture (Ratio) | Cell Line | Observed Cytotoxicity |
|---|---|---|
| Campesterol:Dihydrobrassicasterol (2:1) | U937 | More cytotoxic |
| Dihydrobrassicasterol:Campesterol (3:1) | U937 | Less cytotoxic |
| Campesterol:Dihydrobrassicasterol (2:1) | HepG2 | Less marked difference in cytotoxicity |
| Dihydrobrassicasterol:Campesterol (3:1) | HepG2 | Less marked difference in cytotoxicity |
Influence of Side Chain Modifications on Physiological Responses
The side chain of sterols is a key determinant of their biological function. Modifications to the side chain of 22,23-dihydrobrassicasterol and its analogues, particularly in the context of brassinosteroids (a class of polyhydroxylated steroidal phytohormones), have been extensively studied. These studies reveal that changes in the length, flexibility, and hydroxylation pattern of the side chain can dramatically alter physiological responses, such as plant growth-promoting activity. nih.govmdpi.com
For example, the introduction of aromatic groups, like a benzoate function, at various positions on the side chain has been shown to modulate bioactivity. nih.gov In some cases, these modifications can lead to analogues with activity comparable to or even exceeding that of natural brassinosteroids. nih.gov The position and nature of substituents on such aromatic rings can further fine-tune the biological response, highlighting the sensitivity of sterol-receptor interactions to the side chain's chemical features. mdpi.com
Key findings from studies on related sterol analogues include:
Hydroxylation: The presence and stereochemistry of hydroxyl groups on the side chain are critical for activity.
Bulky Substituents: The introduction of bulky groups, such as phenyl or benzoate, can enhance activity, possibly through increased hydrophobic interactions with receptors. nih.gov
Chain Length: The length of the side chain is crucial, and shortening or lengthening it can significantly impact the physiological effects.
These principles, largely derived from brassinosteroid research, provide a framework for predicting how modifications to the side chain of 22,23-dihydrobrassicasterol could influence its physiological responses in various biological systems.
Characterization of Sterol Analogues in Cell-Based Assays
Cell-based assays are fundamental tools for characterizing the biological activities of 22,23-dihydrobrassicasterol and its analogues. These in vitro systems allow for the controlled investigation of specific cellular responses, such as cytotoxicity, apoptosis, and anti-inflammatory effects.
Human cancer cell lines are commonly used to screen for potential anticancer activity. For instance, analogues of phytosterols are frequently evaluated for their cytotoxic effects against cell lines like:
U937: A human monocytic cell line used to study apoptosis and immune responses. nih.govnih.govnih.gov
HepG2: A human liver cancer cell line used to assess hepatotoxicity and metabolic effects. nih.govnih.gov
CaCo-2: A human colorectal adenocarcinoma cell line that mimics the intestinal barrier, useful for absorption and anti-inflammatory studies. ucc.iecambridge.org
In these assays, parameters such as cell viability (e.g., using MTT or similar assays), DNA fragmentation, and the activation of caspases are measured to quantify the extent and mechanism of cell death (apoptosis versus necrosis). nih.govcambridge.org The results from these assays help to build a structure-activity relationship profile, identifying the structural features of sterol analogues that are responsible for their observed biological effects. For example, studies on oxidized phytosterols have consistently shown that triol and 7-keto derivatives are among the most cytotoxic species. nih.gov
Examination of Oxidized Derivatives in Biological Assays
Similar to cholesterol, phytosterols with a double bond in the B-ring are susceptible to oxidation, leading to the formation of phytosterol oxidation products (POPs). nih.gov These oxidized derivatives often exhibit enhanced biological activity, particularly cytotoxicity, compared to their parent compounds. ucc.ie The oxidized derivatives of 22,23-dihydrobrassicasterol have been synthesized and evaluated in biological assays to determine their cytotoxic and apoptotic potential.
A key study investigated the effects of several oxidized derivatives of 22,23-dihydrobrassicasterol in the U937 and HepG2 cell lines. nih.gov The derivatives tested included epoxides, 7-keto, 7β-hydroxy, and triol derivatives. The main findings were:
The 7-keto, 7β-hydroxy, and triol derivatives demonstrated significant cytotoxic effects in both cell lines. nih.gov
The epoxide derivatives were found to be more toxic towards the U937 cells. nih.gov
The mode of cell death induced by some of these derivatives was identified as apoptosis, characterized by an increase in apoptotic nuclei. nih.gov
In general, the oxidized derivatives of 22,23-dihydrobrassicasterol were found to be less potent than the equivalent cholesterol oxidation products (COPs). nih.gov
Table 2: Cytotoxic Effects of Oxidized 22,23-Dihydrobrassicasterol Derivatives
| Oxidized Derivative | Cell Line(s) | Observed Biological Effect |
|---|---|---|
| 7-keto-dihydrobrassicasterol | U937, HepG2 | Significant cytotoxicity, induction of apoptosis nih.govnih.gov |
| 7β-hydroxy-dihydrobrassicasterol | U937, HepG2 | Significant cytotoxicity, induction of apoptosis nih.govnih.gov |
| Dihydrobrassicasterol-triol | U937, HepG2 | Significant cytotoxicity, induction of apoptosis nih.govnih.gov |
| Dihydrobrassicasterol-epoxides | U937 | Cytotoxic, induction of apoptosis nih.govnih.gov |
Current Challenges and Future Research Directions for 22,23 Dihydrobrassicasterol
22,23-Dihydrobrassicasterol, a C28 phytosterol, is a significant component of cell membranes in various organisms, including plants and marine invertebrates. As an epimer of campesterol (B1663852), it plays crucial roles in membrane fluidity and as a precursor to other essential molecules. Despite its prevalence, the full scope of its biological activities and potential applications remains an active area of scientific inquiry. The following sections detail the current challenges and future research directions aimed at unlocking the full potential of this sterol.
Q & A
Q. How should researchers document synthetic protocols for reproducibility?
- Answer: Include step-by-step procedures, solvent purities, reaction temperatures (±1°C), and catalyst loadings (mol%). For biosynthetic studies, specify yeast strain genotypes (e.g., RH6827 ΔERG5) and growth conditions (e.g., deuterated media composition). Use SI (Supporting Information) for冗长 protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
